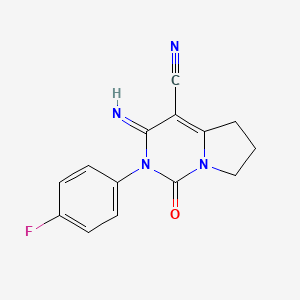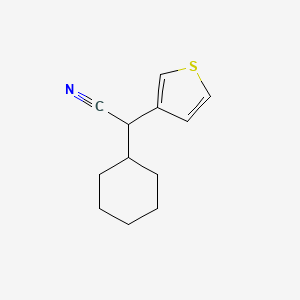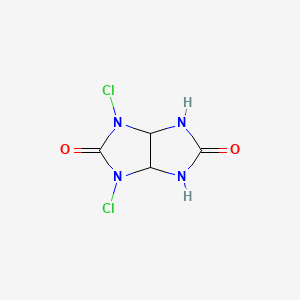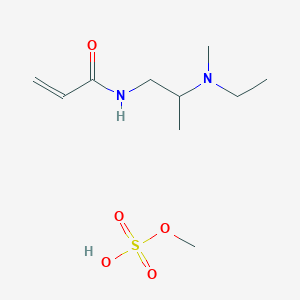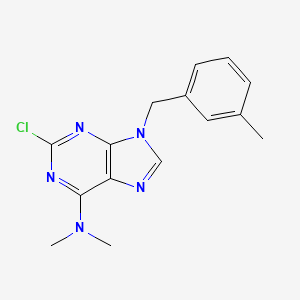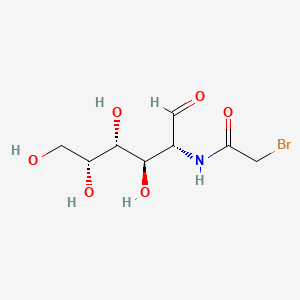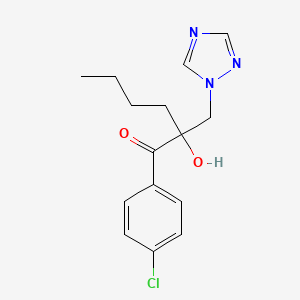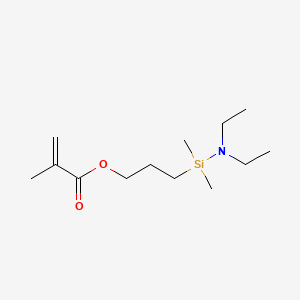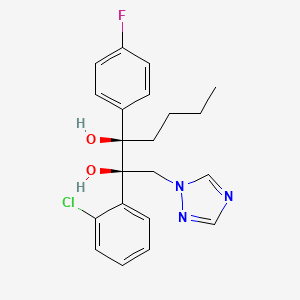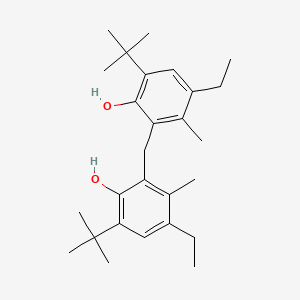
2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) is a phenolic antioxidant commonly used in various industrial applications. This compound is known for its ability to prevent the oxidation of materials, thereby extending their lifespan and maintaining their properties. It is widely used in the stabilization of polymers, rubber, and other materials that are prone to oxidative degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units. The general reaction can be represented as follows:
2C6H2(CH3)(C4H9)2OH+CH2O→C25H36O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major products are quinones, which are formed by the oxidation of the phenolic groups.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives of the original compound.
科学研究应用
2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drug formulations.
Industry: Widely used in the rubber and plastics industries to extend the lifespan of products by preventing oxidative degradation.
作用机制
The primary mechanism of action of 2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) is its ability to act as an antioxidant. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The methylene bridge between the phenolic units enhances the stability of the compound, allowing it to effectively scavenge free radicals and protect materials from oxidation.
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-methylphenol): Similar structure but with a methyl group instead of an ethyl group.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with a similar structure but different substituents.
Uniqueness
2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) is unique due to its specific combination of tert-butyl and ethyl groups, which provide enhanced steric hindrance and stability. This makes it particularly effective as an antioxidant in various industrial applications, where it outperforms similar compounds in terms of stability and efficiency.
属性
CAS 编号 |
93803-63-5 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
6-tert-butyl-2-[(3-tert-butyl-5-ethyl-2-hydroxy-6-methylphenyl)methyl]-4-ethyl-3-methylphenol |
InChI |
InChI=1S/C27H40O2/c1-11-18-13-22(26(5,6)7)24(28)20(16(18)3)15-21-17(4)19(12-2)14-23(25(21)29)27(8,9)10/h13-14,28-29H,11-12,15H2,1-10H3 |
InChI 键 |
JTOIRRMZJBJBFB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)CC)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



